molecular formula C16H14ClN3O3 B5165219 2-[2-(4-chlorobenzoyl)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide

2-[2-(4-chlorobenzoyl)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide

Cat. No.: B5165219
M. Wt: 331.75 g/mol
InChI Key: LNQUSQJVNVIASR-UHFFFAOYSA-N
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Description

2-[2-(4-chlorobenzoyl)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorobenzoyl)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide typically involves the reaction of 4-chlorobenzoyl hydrazine with 2-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification methods such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorobenzoyl)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[2-(4-chlorobenzoyl)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorobenzoyl)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-chlorobenzoyl)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide
  • 2-{[2-(4-chlorobenzoyl)hydrazino]carbonyl}benzoic acid

Uniqueness

2-[2-(4-chlorobenzoyl)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-[2-(4-chlorobenzoyl)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3/c1-10-4-2-3-5-13(10)18-15(22)16(23)20-19-14(21)11-6-8-12(17)9-7-11/h2-9H,1H3,(H,18,22)(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQUSQJVNVIASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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